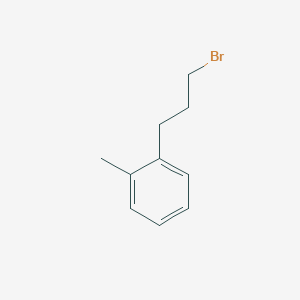

1-(3-Bromopropyl)-2-methylbenzene

Overview

Description

1-(3-Bromopropyl)-2-methylbenzene is an organic compound. It is a derivative of benzene, where one hydrogen atom is replaced by a 3-bromopropyl group and another hydrogen atom is replaced by a methyl group . It is used in organic synthesis .

Synthesis Analysis

The synthesis of 1-(3-Bromopropyl)-2-methylbenzene can involve various methods. One approach could be the catalytic protodeboronation of alkyl boronic esters . Another method could involve the use of organo-substituted silanes for covalent crosslinking .

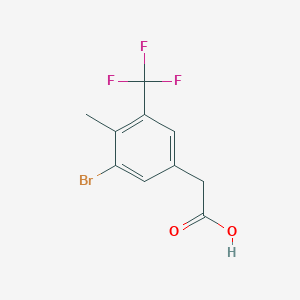

Molecular Structure Analysis

The molecular formula of 1-(3-Bromopropyl)-2-methylbenzene is C9H11Br . It consists of a benzene ring with a 3-bromopropyl group and a methyl group attached to it .

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-methylbenzene can undergo various chemical reactions. For instance, it can participate in elimination reactions, where a new C–C π bond is formed, and two single bonds to carbon are broken . It can also react with other chemicals to form new compounds .

Physical And Chemical Properties Analysis

1-(3-Bromopropyl)-2-methylbenzene is a liquid at room temperature . It is insoluble in water . Its molecular weight is 199.088 Da .

Scientific Research Applications

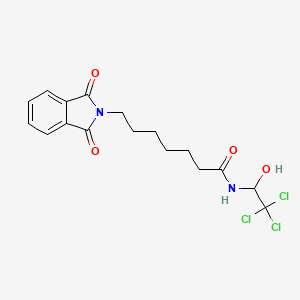

Antibacterial Agents

1-Bromo-3-phenylpropane plays a crucial role in the synthesis of MraY natural inhibitors . These inhibitors exhibit antibacterial properties by targeting bacterial cell wall biosynthesis. Specifically, MraY is an essential enzyme involved in peptidoglycan synthesis, and inhibiting it disrupts bacterial cell wall formation, rendering the bacteria vulnerable to immune responses and other treatments .

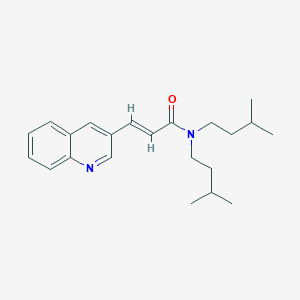

MAO-B Inhibitors

The compound is also utilized in the preparation of quinolinone derivatives that act as potent and selective monoamine oxidase B (MAO-B) inhibitors . MAO-B is an enzyme responsible for breaking down neurotransmitters like dopamine and phenylethylamine. Inhibiting MAO-B can have therapeutic implications, especially in neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Active Pharmaceutical Ingredient Intermediates

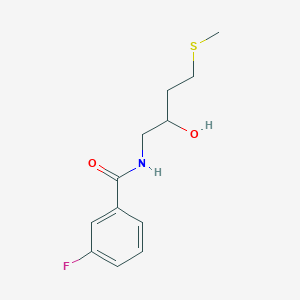

1-Bromo-3-phenylpropane contributes to the synthesis of active pharmaceutical ingredients (APIs). For instance:

- It is also involved in the synthesis of reproterol , a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

Phase Separation Reagent for RNA Isolation

Researchers employ 1-Bromo-3-phenylpropane as a phase separation reagent for the isolation of ribonucleic acid (RNA) . This compound facilitates the separation of RNA from other cellular components, ensuring high-quality RNA samples for downstream analyses such as gene expression studies and RNA sequencing .

Solubility in Water and Organic Solvents

1-Bromo-3-phenylpropane exhibits partial solubility in water and is soluble in chloroform and methanol . Researchers consider its solubility properties when designing experiments or formulating solutions .

Storage Considerations

Store 1-Bromo-3-phenylpropane in a cool, dry place, away from oxidizing agents, and ensure tightly closed containers to maintain its stability .

Mechanism of Action

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds.

Mode of Action

In the context of the Suzuki–Miyaura coupling, 1-(3-Bromopropyl)-2-methylbenzene could potentially act as an electrophile. The bromine atom in the compound can be replaced by a nucleophile in a substitution reaction . This is part of the broader mechanism of the Suzuki–Miyaura coupling, which involves the cross-coupling of an organoboron compound (the nucleophile) with a halide or pseudohalide (the electrophile) in the presence of a palladium catalyst .

Result of Action

The result of the action of 1-(3-Bromopropyl)-2-methylbenzene is typically the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction.

Action Environment

The efficacy and stability of 1-(3-Bromopropyl)-2-methylbenzene can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling is typically performed under mild conditions and is tolerant of a wide range of functional groups . The reaction does require a palladium catalyst and a base, and the choice of these can have a significant impact on the reaction’s efficiency and selectivity .

Safety and Hazards

Future Directions

1-(3-Bromopropyl)-2-methylbenzene has potential applications in various fields. For instance, it can be used in the synthesis of other organic compounds . It can also be used in the preparation of resins and perfume intermediates . Furthermore, research is being conducted to explore its use in the development of new materials and technologies .

properties

IUPAC Name |

1-(3-bromopropyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWRGHGMXHIGIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-3-[(4-chlorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2397114.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)